1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride

Epigenetics EED inhibitor Chemical probe

1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-27-5) is a synthetic phenethylamine derivative belonging to the class of organic compounds known as phenol ethers, characterized by an α-methyl-substituted benzeneethanamine core with a para-substituted pyrrolidinylethoxy side chain. The compound exists as the dihydrochloride salt with the molecular formula C₁₅H₂₆Cl₂N₂O and a molecular weight of 321.29 g/mol.

Molecular Formula C15H26Cl2N2O
Molecular Weight 321.3 g/mol
CAS No. 126002-27-5
Cat. No. B12761390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride
CAS126002-27-5
Molecular FormulaC15H26Cl2N2O
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCCN2CCCC2)N.Cl.Cl
InChIInChI=1S/C15H24N2O.2ClH/c1-13(16)12-14-4-6-15(7-5-14)18-11-10-17-8-2-3-9-17;;/h4-7,13H,2-3,8-12,16H2,1H3;2*1H
InChIKeyRZPGAORHYKNDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride (CAS 126002-27-5): Structural Classification and Procurement-Relevant Baseline


1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-27-5) is a synthetic phenethylamine derivative belonging to the class of organic compounds known as phenol ethers, characterized by an α-methyl-substituted benzeneethanamine core with a para-substituted pyrrolidinylethoxy side chain [1]. The compound exists as the dihydrochloride salt with the molecular formula C₁₅H₂₆Cl₂N₂O and a molecular weight of 321.29 g/mol [1]. Its structure features a primary amine at the α-carbon, distinguishing it from N-methylated and N,N-dimethylated analogs such as CAS 126002-29-7, and positioning it as a versatile intermediate or pharmacological tool compound within the broader pyrrolidinylethoxy-phenylalkylamine series .

Why Generic Substitution Fails for 1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride in Specialized Research Applications


Compounds within the pyrrolidinylethoxy-phenylalkylamine class cannot be generically interchanged because minor structural modifications at the amine nitrogen (primary vs. tertiary) and the α-carbon side chain profoundly alter target engagement profiles, physicochemical properties, and biological outcomes [1]. For instance, the primary amine of CAS 126002-27-5 confers a distinct hydrogen-bond donor capacity and steric profile compared to its N,N-dimethyl analog (CAS 126002-29-7), resulting in divergent binding affinities at protein targets such as embryonic ectoderm development (EED) protein, as demonstrated by competitive binding assay data detailed in Section 3 [2]. Procurement decisions that ignore these structural distinctions risk selecting a compound with irrelevant or absent activity in the intended assay system.

Quantitative Differentiation Evidence for 1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride (CAS 126002-27-5)


EED Protein Competitive Binding Affinity: CAS 126002-27-5 vs. Structure-Based Baseline

In a competitive binding assay using a pyrrolidine inhibitor-based Oregon-green probe against GST-tagged embryonic ectoderm development (EED) protein of unknown origin, 1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-27-5) demonstrated an IC₅₀ of 40 nM for inhibition of probe binding after 1-hour incubation, as measured by Lanthascreen assay platform [1]. This primary amine scaffold engages the EED binding pocket differently than its N,N-dimethyl counterpart (CAS 126002-29-7), for which no comparable EED binding data has been reported in the same assay context. The presence of the unsubstituted primary amine is hypothesized to enable hydrogen-bonding interactions that are sterically precluded in the tertiary amine analog .

Epigenetics EED inhibitor Chemical probe Competitive binding assay

Amine Substitution Pattern and Physicochemical Differentiation from N-Methylated Analogs

The primary amine of CAS 126002-27-5 (molecular formula C₁₅H₂₆Cl₂N₂O, MW 321.29) confers a hydrogen-bond donor count of 2 (from the -NH₂ group in the free base form, plus the pyrrolidine nitrogen), whereas the N,N-dimethyl analog CAS 126002-29-7 (C₁₇H₃₀Cl₂N₂O, MW 349.34) possesses zero hydrogen-bond donors from the amine moiety due to full methylation [1]. This structural difference predicts significantly lower lipophilicity (lower LogP) and higher aqueous solubility for the primary amine relative to its tertiary amine analog. While direct experimental LogP or solubility values are not publicly available for either compound, the difference in hydrogen-bond donor capacity is a well-established determinant of membrane permeability and oral bioavailability in drug design [2].

Physicochemical properties Amine substitution Hydrogen-bond donor LogP

Differentiation from Pyrrolidinylethoxy-Phenylmethanamine Scaffolds in AEBS and Sigma-2 Binding

The pyrrolidinylethoxy-phenylmethanamine scaffold, exemplified by 1-benzyl-4-(N-2-pyrrolidinylethoxy)benzene (PBPE) and [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine (CAS 122893-33-8), has documented high-affinity binding to the microsomal antiestrogen-binding site (AEBS) and the sigma-2 receptor, with associated cytotoxic activity in cancer cell lines [1]. In contrast, CAS 126002-27-5 features an α-methyl-substituted ethanamine side chain rather than a methanamine linker, repositioning the amine group relative to the aromatic core by one carbon unit. While direct AEBS or sigma-2 binding data for CAS 126002-27-5 are not publicly available, this one-carbon chain-length difference is known to alter receptor subtype selectivity within this chemical series [1]. Researchers targeting AEBS or sigma-2 should not assume equivalent pharmacology between these scaffolds .

Antiestrogen binding site Sigma-2 receptor Cytotoxicity Structure-activity relationship

Recommended Research and Procurement Application Scenarios for 1-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride (CAS 126002-27-5)


EED-Targeted Chemical Probe Development and Epigenetic Inhibitor Screening

CAS 126002-27-5, with its demonstrated IC₅₀ of 40 nM in an EED competitive binding assay, is the appropriate starting scaffold for medicinal chemistry programs targeting the embryonic ectoderm development (EED) protein, a key component of the polycomb repressive complex 2 (PRC2) [1]. In contrast to its N,N-dimethyl analog (CAS 126002-29-7), which lacks reported EED binding activity, this primary amine scaffold provides a validated hit for structure-activity relationship (SAR) exploration and hit-to-lead optimization. Procurement should prioritize CAS 126002-27-5 for any EED-focused biochemical or biophysical assay, and researchers should verify that the supplier provides the dihydrochloride salt form (MW 321.29) rather than the free base.

Synthetic Intermediate for SERM-Derived Building Blocks and PROTAC Linker Chemistry

The 4-(2-pyrrolidin-1-ylethoxy)phenyl substructure is a critical pharmacophoric element in selective estrogen receptor modulators (SERMs) such as trioxifene and ridaifen-B . CAS 126002-27-5, with its primary amine handle, serves as a versatile intermediate for further derivatization, including amide coupling, reductive amination, or incorporation into PROTAC (proteolysis-targeting chimera) linker systems. The primary amine provides a reactive conjugation point that is sterically more accessible than the tertiary amine of N,N-dimethyl analogs, facilitating cleaner synthetic transformations with higher yields [2].

Physicochemical Comparator Studies Differentiating Primary vs. Tertiary Amine Pyrrolidinylethoxy Scaffolds

Researchers conducting systematic studies on the impact of amine substitution on solubility, permeability, and target engagement within the pyrrolidinylethoxy-phenylalkylamine series should procure CAS 126002-27-5 as the representative primary amine scaffold alongside its N,N-dimethyl analog (CAS 126002-29-7) as the tertiary amine comparator. The 2 hydrogen-bond donor capacity of CAS 126002-27-5, contrasted with zero for the N,N-dimethyl analog, provides a clean structural variable for probing the relationship between amine substitution and pharmacokinetic behavior in cellular and in vivo models .

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